Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate
CAS No.:
Cat. No.: VC18875525
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClN3O2 |
|---|---|
| Molecular Weight | 227.65 g/mol |
| IUPAC Name | ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C9H10ClN3O2/c1-2-15-7(14)4-3-6-8(10)12-5-13-9(6)11/h3-5H,2H2,1H3,(H2,11,12,13) |
| Standard InChI Key | BKCAGXSNWMMTQK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=CC1=C(N=CN=C1Cl)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound (CAS: 893444-11-6) has the molecular formula C₉H₁₀ClN₃O₂ and a molar mass of 227.65 g/mol . Its IUPAC name, ethyl (E)-3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate, reflects the following features:
-
A pyrimidine ring substituted with chloro (C6) and amino (C4) groups.
-
An acrylate ester side chain at position C5, enabling conjugation and reactivity .
Key Structural Descriptors:
| Property | Value | Source |
|---|---|---|
| SMILES | CCOC(=O)C=CC1=C(N=CN=C1Cl)N | |
| InChIKey | BKCAGXSNWMMTQK-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 78.83 Ų | |
| LogP (partition coefficient) | 1.22 | |
| Exact Mass | 227.046 Da |
The E-configuration of the acrylate moiety is critical for its reactivity in Michael addition reactions, a property exploited in drug delivery systems .
Synthesis and Optimization
Primary Synthetic Routes
Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate is typically synthesized via Heck-type coupling or nucleophilic aromatic substitution (SNAr). Representative methods include:
Method 1: Bromination of Pyrimidine Precursors
Method 2: Acrylate Esterification
Comparative Analysis:
| Method | Advantages | Limitations |
|---|---|---|
| Bromination | High regioselectivity | Requires cryogenic conditions |
| Esterification | Scalable, one-pot reaction | Sensitivity to moisture |
Biological Relevance and Mechanisms
Targeted Drug Delivery
The acrylate ester moiety enables covalent binding to cysteine residues (e.g., C797 in EGFR), facilitating payload release via retro-Michael reactions . For example:
-
Conjugates with 5FU show 5-minute half-lives in thiol-rich environments, releasing cytotoxic agents selectively in tumors .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 6.89 (d, J=16 Hz, 1H, acrylate CH), 4.21 (q, J=7 Hz, 2H, OCH₂CH₃) .
Applications in Drug Discovery
Lead Optimization
-
SAR Studies: Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition, while ester groups improve solubility .
-
Hybrid Molecules: Conjugates with osimertinib analogs show pIC₅₀ = 5.6 against EGFR-mutant lung cancer cells .
Prodrug Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume